3-Azido-5-fluoropyridine

Process safety Azide stability Impact sensitivity

Sourcing azide building blocks for medchem often stalls due to missing safety data. 3-Azido-5-fluoropyridine solves this with fully characterized thermal stability: DSC onset 119-135 °C, exotherm 228-326 kJ/mol, and a negative impact sensitivity test-unlike its shock-sensitive regioisomer. The 3-azido-5-fluoro pattern enables rapid CuAAC triazole assembly, followed by Buchwald-Hartwig amination or SNAr at the fluorine. Key supply advantages: > X-ray-confirmed regioisomeric purity eliminates co-eluting isomer risk > Stable under ambient light and at 100 °C in solution > Published safety documentation supports internal process hazard reviews

Molecular Formula C5H3FN4
Molecular Weight 138.105
CAS No. 1309469-10-0
Cat. No. B2395568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-5-fluoropyridine
CAS1309469-10-0
Molecular FormulaC5H3FN4
Molecular Weight138.105
Structural Identifiers
SMILESC1=C(C=NC=C1F)N=[N+]=[N-]
InChIInChI=1S/C5H3FN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H
InChIKeyQIFMULOIIGQNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-5-fluoropyridine: Bifunctional Click Building Block with Safety Profiles


3-Azido-5-fluoropyridine (CAS 1309469-10-0) is a halogenated heterocyclic azide combining an electron-withdrawing fluorine substituent and a reactive azido group on a pyridine scaffold . This bifunctional architecture enables its sequential use as a click chemistry handle (via the azide) and a cross-coupling partner (via the fluorine), positioning it as a versatile intermediate for convergent medicinal chemistry synthesis [1]. Unlike many organic azides for which thermal stability and impact sensitivity data are absent from the literature, the safety profile of this compound has been explicitly characterized by differential scanning calorimetry and mechanical stress testing alongside eight structural analogs, providing procurement-grade evidence for risk assessment [2].

Workflow Convergent medicinal chemistry: sequential click chemistry and cross-coupling
Selection Logic Published DSC and impact sensitivity data enable procurement-grade risk assessment
Format Fit Bifunctional pyridine scaffold: azide handle plus fluorine leaving group for orthogonal elaboration

3-Azido-5-fluoropyridine: Regioisomer Safety and Reactivity Differences


Halogenated azidopyridines are a structurally compact class, but regioisomeric variation of the azide and halogen positions produces pronounced differences in impact sensitivity, thermal decomposition energetics, and downstream reactivity [1]. The 3-azido-5-fluoro substitution pattern occupies a distinct position in this safety–reactivity landscape. Critically, the regioisomer 4-azido-3-fluoropyridine was shown to be impact-sensitive and detonated under standard mechanical stress testing, whereas the 3-azido-5-fluoro isomer did not exhibit this hazardous behavior [2]. Additionally, the relative positioning of the azide and fluorine dictates the electronic environment for both click chemistry and subsequent cross-coupling reactions, meaning that even seemingly minor positional changes can alter reaction rates, regioselectivity, and compatibility with downstream synthetic sequences [3]. Substituting one halogenated azidopyridine for another without compound-specific safety and reactivity data introduces both process safety risks and synthetic unpredictability.

Target
3-Azido-5-fluoropyridine
No impact sensitivity reported; documented DSC safety envelope
Substitute Risk
4-Azido-3-fluoropyridine (regioisomer)
Impact-sensitive; detonated under mechanical stress testing; process safety risk may transfer
Comparator Class
Non-halogenated azidopyridines (e.g., 3-azidopyridine)
Lack secondary cross-coupling handle; divergent utility in sequential library synthesis
Sourcing Mismatch
Azidopyridines without X-ray characterization
Regioisomeric misassignment risk; may lead to erroneous structure–activity relationship interpretation

3-Azido-5-fluoropyridine: Head-to-Head Evidence


Impact Sensitivity vs. 4-Azido-3-fluoropyridine

In a systematic study of nine halogenated azidopyridines, mechanical stress testing was conducted on selected compounds. 4-Azido-3-fluoropyridine (a regioisomer of C5H3FN4) exhibited explosive behavior under moderate mechanical impact, whereas 3-azido-5-fluoropyridine did not demonstrate impact sensitivity under the same testing protocol [1]. This represents a direct within-study, same-class comparison under identical experimental conditions.

Impact Sensitivity vs. 4-Azido-3-fluoropyridine
Head-to-head
Pass vs. Fail (binary safety classification): no explosion vs. detonated under moderate mechanical impact
Supports procurement risk assessment for scale-up; distinguishes safe regioisomer from impact-sensitive analog
Identical test conditions across nine halogenated azidopyridines
Process safety Azide stability Impact sensitivity

DSC Thermal Stability in Halogenated Azidopyridines

Differential scanning calorimetry (DSC) was performed on all nine halogenated azidopyridines. The series showed exotherms of 228–326 kJ/mol and onset decomposition temperatures between 119 and 135 °C; 3-azido-5-fluoropyridine falls within this characterized safety envelope, with decomposition beginning above approximately 120 °C and stable behavior in solution when heated to 100 °C [1]. By comparison, many aliphatic azides exhibit significantly lower onset temperatures and higher decomposition energies, making the pyridine-anchored azide motif inherently more stable for synthetic operations [2].

DSC Thermal Stability Profile
Cross-study comparable
Decomposition onset ≥119 °C; stable to ~100 °C in solution; exotherm 228–326 kJ/mol
Supports safe handling and storage under standard lab conditions; pyridine-anchored azide is inherently more stable than aliphatic azides
DSC analysis; cross-study comparison to aliphatic azide class
Thermal stability Differential scanning calorimetry Process chemistry

Selective Halogen-Azide Exchange from 3,5-Difluoropyridine

3-Azido-5-fluoropyridine is synthesized from 3,5-difluoropyridine by selective nucleophilic aromatic substitution of one fluorine with sodium azide. In the BMS study, the nine halogenated azidopyridines were prepared in yields ranging from 24% to 82%, with 3-azido-5-fluoropyridine accessible via this straightforward one-step procedure from a commercially available precursor [1]. This contrasts with regioisomers requiring less accessible or more expensive dihalopyridine precursors, where the halogen pattern may necessitate multi-step synthesis or result in lower selectivity.

Synthetic Route and Precursor Selectivity
Class-level
Prepared from symmetric 3,5-difluoropyridine; yield within 24–82% series range; no regioisomeric by-product
Symmetric precursor eliminates regioisomeric ambiguity, simplifying procurement quality control
Sodium azide (2.0 equiv.), DMF, 24 h; single-step procedure
Synthesis Nucleophilic substitution Yield

CuAAC Click Chemistry and Bifunctional Elaboration

The synthetic utility of 3-azido-5-fluoropyridine was demonstrated in a variety of click reactions with alkynes bearing ketone, alcohol, and amine functional groups, forming triazoles efficiently under standard CuAAC conditions [1]. The remaining fluorine substituent was then diversified through Buchwald–Hartwig amination and SNAr reactions, enabling sequential, orthogonal functionalization [2]. This bifunctional reaction sequence — click chemistry followed by halogen displacement — is a distinct advantage over non-halogenated azidopyridines (such as 3-azidopyridine, CAS not halogenated), which lack a secondary synthetic handle for further elaboration.

Bifunctional CuAAC and Cross-Coupling
Class-level
CuAAC with diverse alkynes; subsequent diversification via Buchwald–Hartwig amination and SNAr at fluorine
Enables convergent library synthesis; dual handles allow orthogonal transformations without protecting group strategies
Demonstrated across multiple alkyne classes
Click chemistry CuAAC Triazole formation

Single-Crystal X-Ray Structure Confirmation

The structure of 3-azido-5-fluoropyridine was confirmed by NMR, HRMS, and X-ray crystallography as part of a comprehensive characterization of nine halogenated azidopyridines [1]. X-ray structural determination provides unambiguous proof of the 3-azido-5-fluoro substitution pattern, eliminating the ambiguity that can arise when relying solely on NMR for regioisomeric assignment of azidopyridines. This is particularly important given that some halogenated azidopyridine regioisomers (e.g., 2-azido-5-fluoropyridine vs. 3-azido-2-fluoropyridine) can present similar spectroscopic signatures.

X-Ray Structural Confirmation
Supporting evidence
Unambiguous atomic connectivity confirmed by single-crystal X-ray diffraction, NMR, and HRMS
Reduces risk of regioisomeric misassignment; X-ray confirmation exceeds NMR-only characterization common in analogs
Critical for structure–activity relationship confidence
X-ray crystallography Structural characterization Quality control

3-Azido-5-fluoropyridine: Application Scenarios Based on Evidence


Medicinal Chemistry: Sequential Click and Cross-Coupling

3-Azido-5-fluoropyridine is optimally deployed in medicinal chemistry campaigns that require rapid assembly of triazole-linked scaffolds followed by diversification of the pyridine ring. The azide enables CuAAC with terminal alkyne building blocks bearing various functional groups (ketones, alcohols, amines) to form 1,4-disubstituted triazoles, while the fluorine serves as a leaving group for subsequent Buchwald–Hartwig amination or SNAr to introduce amines, alkoxides, or other nucleophiles [1]. This two-step orthogonal sequence — demonstrated directly with this compound class — eliminates the need for protecting group strategies or intermediate functional group interconversions, accelerating SAR exploration.

Azide Safety Profiling for Process Chemistry

For process chemists evaluating azide-containing building blocks for scale-up, 3-azido-5-fluoropyridine offers a rare advantage: published DSC data (decomposition onset 119–135 °C, exotherm 228–326 kJ/mol) and a negative result in mechanical impact testing, distinguishing it from the impact-sensitive regioisomer 4-azido-3-fluoropyridine [1]. This safety documentation supports process hazard analysis and satisfies internal safety review requirements that are increasingly mandatory for azide-containing intermediates in pharmaceutical development.

Bioorthogonal Click Conjugation for Chemical Biology

In chemical biology applications requiring the attachment of fluoropyridine-containing fragments to biomolecules or fluorescent reporters, 3-azido-5-fluoropyridine can be used as a clickable building block. The azide participates in copper-catalyzed or strain-promoted cycloadditions with alkyne-functionalized probes, while the fluorine can be subsequently radiolabeled (e.g., with 18F) for PET imaging applications, as fluoropyridine motifs are well-established in PET tracer development [1]. The compound's characterized thermal stability at 100 °C in solution further supports its use under the mild aqueous conditions typical of bioconjugation protocols [2].

Regioisomeric Certainty in Agrochemical and Materials Intermediates

When a synthetic sequence demands a pyridine building block with an azide at the 3-position and fluorine at the 5-position — and where regioisomeric purity directly impacts downstream product performance — 3-azido-5-fluoropyridine is the structurally confirmed choice. Its identity has been rigorously established by X-ray crystallography, eliminating concerns about co-eluting positional isomers that may arise with azidopyridines derived from unsymmetrical dihalopyridine precursors [1]. This is particularly relevant for patent filings and regulatory submissions where unambiguous structural assignment is required.

Application
Selection Property
Validation Focus
Medicinal chemistry: sequential click and cross-coupling
Orthogonal bifunctional reactivity (azide + fluorine)
CuAAC scope with terminal alkynes; subsequent Pd-catalyzed amination/SNAr efficiency
Process chemistry: azide safety profiling for scale-up
Published DSC data and negative impact sensitivity result
Process hazard analysis documentation; thermal stability under reaction-relevant conditions
Chemical biology: bioorthogonal click conjugation
Clickable azide handle; subsequent fluoropyridine motif for radiolabeling
CuAAC/SPAAC compatibility with biomolecules; stability at mild aqueous conditions up to 100 °C
Intermediates: regioisomeric certainty for agrochemical and materials synthesis
Unambiguous 3-azido-5-fluoro substitution confirmed by X-ray crystallography
Absence of co-eluting positional isomers; structural assignment for patent and regulatory documentation
Quote Request

Request a Quote for 3-Azido-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.